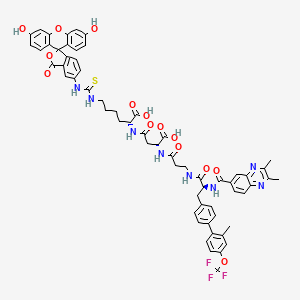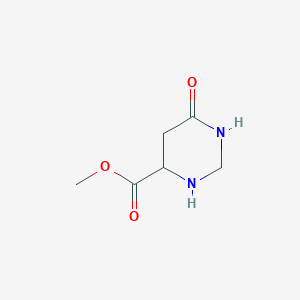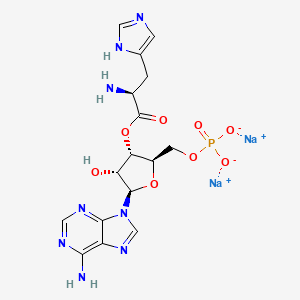
3'-L-histidyl-AMP (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-L-histidyl-AMP (disodium) is a nucleoside derivative that is used primarily for nucleoside modification in DNA and RNA research . This compound is a derivative of L-histidine and adenosine monophosphate (AMP), and it is often utilized in biochemical and molecular biology studies due to its ability to modify nucleosides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-L-histidyl-AMP (disodium) involves the esterification of the carboxy group of L-histidine with the 3’-hydroxy group of AMP . This reaction typically requires the presence of a coupling agent and a base to facilitate the esterification process. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 3’-L-histidyl-AMP (disodium) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
3’-L-histidyl-AMP (disodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .
Wissenschaftliche Forschungsanwendungen
3’-L-histidyl-AMP (disodium) has a wide range of applications in scientific research, including:
Chemistry: Used in the study of nucleoside modifications and interactions.
Biology: Utilized in the modification of DNA and RNA for various genetic studies.
Medicine: Investigated for its potential role in therapeutic applications, such as drug delivery and gene therapy.
Industry: Employed in the production of modified nucleosides for research and development purposes
Wirkmechanismus
The mechanism of action of 3’-L-histidyl-AMP (disodium) involves its ability to modify nucleosides. This modification can affect the structure and function of DNA and RNA, influencing various biological processes. The compound interacts with molecular targets such as nucleic acids and enzymes involved in nucleoside metabolism. The pathways involved include nucleoside synthesis and degradation, as well as signal transduction pathways related to nucleoside function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-L-histidyl-AMP: Similar in structure but without the disodium component.
Adenosine monophosphate (AMP): A precursor molecule that lacks the histidyl modification.
L-histidine: An amino acid that forms the basis of the histidyl modification.
Uniqueness
3’-L-histidyl-AMP (disodium) is unique due to its combined structure of L-histidine and AMP, which allows it to modify nucleosides effectively. This dual functionality makes it particularly valuable in research applications where nucleoside modification is required .
Eigenschaften
Molekularformel |
C16H19N8Na2O8P |
|---|---|
Molekulargewicht |
528.32 g/mol |
IUPAC-Name |
disodium;[(2R,3S,4R,5R)-3-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C16H21N8O8P.2Na/c17-8(1-7-2-19-4-20-7)16(26)32-12-9(3-30-33(27,28)29)31-15(11(12)25)24-6-23-10-13(18)21-5-22-14(10)24;;/h2,4-6,8-9,11-12,15,25H,1,3,17H2,(H,19,20)(H2,18,21,22)(H2,27,28,29);;/q;2*+1/p-2/t8-,9+,11+,12+,15+;;/m0../s1 |
InChI-Schlüssel |
ZSIDXKBGMNAAJV-MBNYKHLNSA-L |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COP(=O)([O-])[O-])N.[Na+].[Na+] |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)([O-])[O-])N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


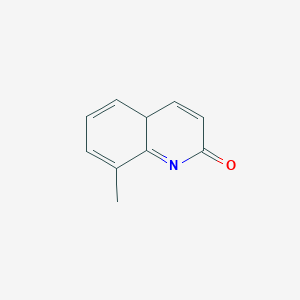
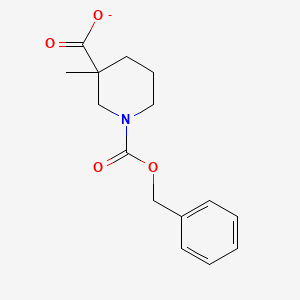
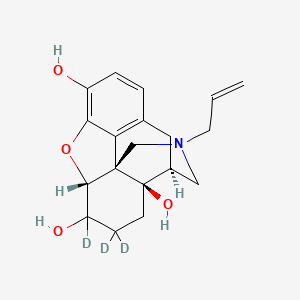

![4-[[4-[3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]-2-ethoxy-6-propylphenoxy]methyl]-2-methoxy-5-methylbenzoic acid](/img/structure/B12364573.png)
![3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12364577.png)
![disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12364586.png)
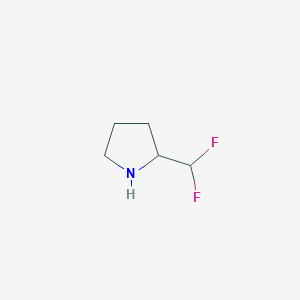
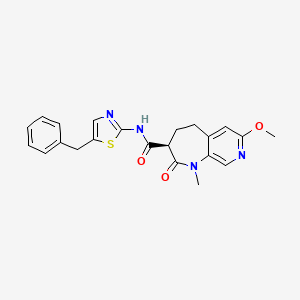
![(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate](/img/structure/B12364600.png)

